![molecular formula C26H30N2O6 B2893063 Propyl 4-[8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxochromen-3-yl]oxybenzoate CAS No. 845628-27-5](/img/structure/B2893063.png)
Propyl 4-[8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxochromen-3-yl]oxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a piperazine ring, which is a common feature in many pharmaceuticals and other bioactive compounds . The ethyl group attached to the piperazine ring could potentially increase its lipophilicity, which might enhance its ability to cross biological membranes.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, is quite complex. It contains a piperazine ring, a chromenone (a type of oxygen-containing heterocycle), and a benzoate ester . These functional groups could potentially confer a variety of chemical properties to the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine ring, the chromenone, and the benzoate ester. For example, the piperazine ring might undergo reactions with acids or bases, while the chromenone could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring and the ethyl group might increase its lipophilicity, while the chromenone and benzoate ester could potentially affect its reactivity .Scientific Research Applications
Synthetic Chemistry Applications
In synthetic chemistry, compounds with similar structures to the one mentioned are often synthesized as part of exploring novel chemical entities with potential therapeutic benefits. For example, the synthesis of novel derivatives of [1,4]benzoxazinone showcases the methodology for creating compounds with potential pharmacological properties (Guguloth, 2021). This process often involves reactions that yield compounds with complex structures, which may include functional groups similar to those in the query compound.
Pharmaceutical Research
In pharmaceutical research, derivatives of p-hydroxybenzoic acid, known as parabens, are studied extensively due to their preservative properties. While the primary focus here is not on drug use or dosage, the synthesis and characterization of new chemical entities, such as 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, contribute to the development of potential dual antihypertensive agents, demonstrating the broad applicability of these compounds in drug discovery (Marvanová et al., 2016).
Environmental Studies
Environmental studies on parabens, a related group of compounds, investigate their fate, behavior, and effects in aquatic environments. These studies are crucial for understanding the impact of chemical compounds on ecosystems. For instance, research on the occurrence, fate, and behavior of parabens in aquatic environments highlights the ubiquity of these compounds and their biodegradability, as well as the need for further studies on their persistence and potential toxicity (Haman et al., 2015).
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Compounds containing piperazine rings can sometimes be associated with neurological effects, but without specific toxicity data, it’s difficult to make definitive statements .
Future Directions
Future research on this compound could involve the synthesis and characterization of the molecule, studies of its reactivity, and investigations of its biological activity. Such studies could provide valuable information about the potential uses of this compound in various fields, such as medicinal chemistry .
properties
IUPAC Name |
propyl 4-[8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxochromen-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-3-15-32-26(31)18-5-7-19(8-6-18)34-23-17-33-25-20(24(23)30)9-10-22(29)21(25)16-28-13-11-27(4-2)12-14-28/h5-10,17,29H,3-4,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYDWUWDDQMZGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3CN4CCN(CC4)CC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-[8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxochromen-3-yl]oxybenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-5-bromo-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2892983.png)
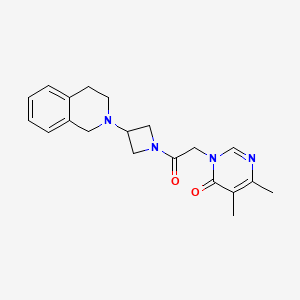

![5-((2-Fluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2892987.png)
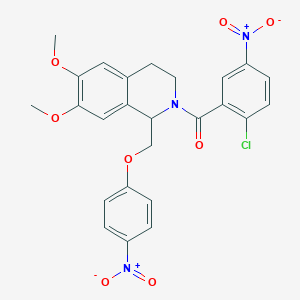
![N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide](/img/structure/B2892990.png)
![5-ethyl-6-methyl-3-(oxolan-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2892991.png)
![3-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2892992.png)
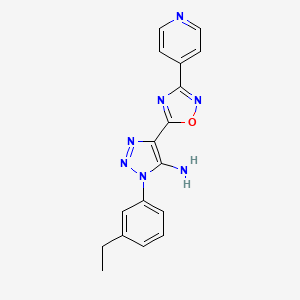
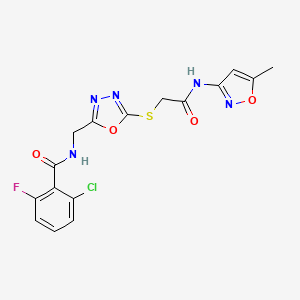
![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2892999.png)
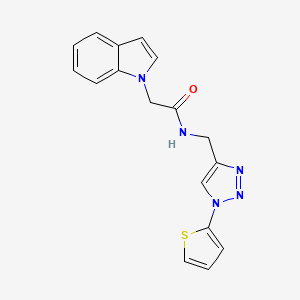
![3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide](/img/structure/B2893003.png)